molecular formula C20H21N5O B5291043 N-(3-ethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}urea

N-(3-ethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}urea

Katalognummer: B5291043
Molekulargewicht: 347.4 g/mol
InChI-Schlüssel: WQJNNPHFYYGSRP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-ethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}urea, also known as E-3810, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer. This compound is a member of the class of urea-based kinase inhibitors that target vascular endothelial growth factor receptor 2 (VEGFR2) and platelet-derived growth factor receptor (PDGFR).

Wirkmechanismus

N-(3-ethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}urea selectively inhibits the activity of VEGFR2 and PDGFR, two receptors that play a critical role in angiogenesis. By blocking these receptors, this compound prevents the formation of new blood vessels, which is essential for tumor growth and metastasis. This compound also inhibits the activation of downstream signaling pathways, such as the PI3K/AKT/mTOR pathway, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-angiogenic effects, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are important processes for tumor metastasis. This compound has minimal toxicity in normal cells and tissues, which makes it a promising candidate for cancer therapy.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of N-(3-ethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}urea is its specificity for VEGFR2 and PDGFR, which reduces the risk of off-target effects. This compound also has good pharmacokinetic properties, including high oral bioavailability and a long half-life, which make it suitable for clinical use. However, this compound has some limitations for lab experiments, including its low solubility in water and its tendency to form aggregates, which can affect its bioavailability and efficacy.

Zukünftige Richtungen

There are several future directions for the development of N-(3-ethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}urea as a cancer therapy. One direction is to investigate its efficacy in combination with other targeted therapies, such as immune checkpoint inhibitors and PARP inhibitors. Another direction is to explore its potential in other types of cancer, such as pancreatic cancer and ovarian cancer. Furthermore, the development of new formulations and delivery systems may improve the solubility and bioavailability of this compound, which could enhance its therapeutic efficacy.

Synthesemethoden

N-(3-ethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}urea is synthesized by a multistep process that involves the reaction of 3-ethylphenyl isocyanate with 4-aminophenyl-6-methylpyridazine in the presence of a base. The resulting intermediate is then reacted with 4-aminophenylurea to yield this compound. The purity of the compound is confirmed by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Wissenschaftliche Forschungsanwendungen

N-(3-ethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}urea has been extensively studied in preclinical models of cancer, including breast cancer, lung cancer, and glioblastoma. In these studies, this compound has been shown to inhibit the growth and proliferation of cancer cells, as well as angiogenesis, the process by which new blood vessels are formed to supply nutrients and oxygen to tumors. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in these models.

Eigenschaften

IUPAC Name

1-(3-ethylphenyl)-3-[4-[(6-methylpyridazin-3-yl)amino]phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O/c1-3-15-5-4-6-18(13-15)23-20(26)22-17-10-8-16(9-11-17)21-19-12-7-14(2)24-25-19/h4-13H,3H2,1-2H3,(H,21,25)(H2,22,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQJNNPHFYYGSRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.